

Physical and chemical properties of (+/-)-Hymenin

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An In-depth Technical Guide to the Physical and Chemical Properties of (+/-)-Hymenin

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(+/-)-Hymenin**, a member of the oroidin class of marine alkaloids. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and the visualization of related biological pathways and workflows.

Core Compound Information

(+/-)-Hymenin is a racemic mixture of a brominated pyrrole-imidazole alkaloid. While specific experimental data for **(+/-)-Hymenin** is limited in publicly accessible literature, its properties can be inferred from computational data and studies on closely related oroidin alkaloids.

Table 1: Computed Physical and Chemical Properties of (+/-)-Hymenin



Property	Value	Source
Molecular Formula	C11H11Br2N5O	PubChem[1]
Molecular Weight	389.05 g/mol	PubChem[1]
IUPAC Name	4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	388.93099 Da	PubChem[1]
Monoisotopic Mass	386.93304 Da	PubChem[1]
Topological Polar Surface Area	99.6 Ų	PubChem[1]
Heavy Atom Count	19	PubChem[1]
CAS Number	154569-13-8	PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **(+/-)-Hymenin** are not readily available. However, procedures for related compounds provide a strong basis for potential methodologies.

Synthesis



A plausible synthetic route for **(+/-)-Hymenin** can be adapted from the total synthesis of related oroidin alkaloids. The general strategy often involves the construction of the pyrrole and imidazole rings followed by their linkage.

General Workflow for Oroidin Alkaloid Synthesis



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Caption: A generalized workflow for the chemical synthesis of oroidin alkaloids.

Isolation from Natural Sources

Oroidin alkaloids, the class to which **(+/-)-Hymenin** belongs, are typically isolated from marine sponges of the genera Agelas, Hymeniacidon, Cymbaxinella, and Axinella[2]. The isolation process generally involves extraction and chromatographic separation.

General Protocol for Isolation of Oroidin Alkaloids

- Collection and Extraction:
 - Marine sponge samples are collected and lyophilized.
 - The dried sponge material is ground and extracted sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).
- Fractionation:
 - The crude extracts are concentrated under reduced pressure.
 - The resulting residue is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) to separate fractions based on polarity.
- Purification:

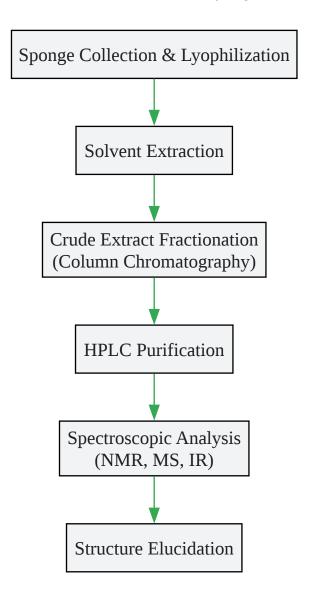


 Fractions showing the presence of alkaloids (as determined by thin-layer chromatography and staining with Dragendorff's reagent) are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

Structure Elucidation:

 The purified compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Isolation of Oroidin Alkaloids from Marine Sponges



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Caption: A typical workflow for the isolation of oroidin alkaloids.

Spectroscopic Data

While specific spectra for **(+/-)-Hymenin** are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for (+/-)-Hymenin

Technique	Expected Features
¹ H NMR	Signals corresponding to protons on the pyrrole and imidazole rings, the tetrahydroazepinone core, and exchangeable amine protons. Chemical shifts would be influenced by the bromine atoms and the overall electronic environment.
¹³ C NMR	Resonances for the carbon atoms of the pyrrole, imidazole, and tetrahydroazepinone rings. The positions of the brominated carbons would be significantly shifted.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of the molecule, showing a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would provide information about the different structural motifs.
Infrared (IR) Spectroscopy	Absorption bands characteristic of N-H stretching (amines and amides), C=O stretching (amide), C=C and C=N stretching (aromatic rings), and C-Br stretching.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **(+/-)-Hymenin** are scarce. However, research on the parent compound, oroidin, and its analogues provides significant



insights into the potential bioactivities of this class of molecules.

Antimicrobial Activity

Oroidin has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis[2][3][4]. It is suggested that the dibromo-pyrrole moiety is important for this activity[2][3]. Some synthetic analogues of oroidin have also shown activity against Escherichia coli and the fungus Candida albicans[2][3] [4].

Cytotoxic Activity

Oroidin and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Oroidin has shown cytotoxic activity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines[5][6]. Synthetic analogues have also demonstrated potent inhibition against K562 (leukemia), HepG2 (liver cancer), and HeLa (cervical cancer) cell lines[5].

Potential Signaling Pathways

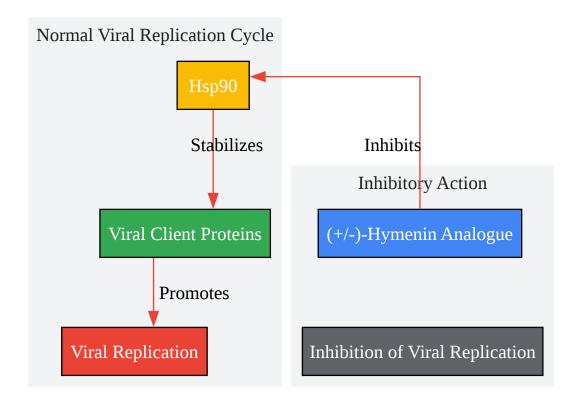
While specific signaling pathways for **(+/-)-Hymenin** are not elucidated, studies on oroidin analogues suggest potential mechanisms of action.

Heat Shock Protein 90 (Hsp90) Inhibition

Synthetic analogues of oroidin have been found to inhibit the replication of RNA viruses, such as Hepatitis C virus (HCV) and Chikungunya virus (CHIKV)[7]. This antiviral activity is proposed to be mediated through the inhibition of the host cell chaperone, Heat Shock Protein 90 (Hsp90)[7]. Hsp90 is a crucial protein for the folding and stability of numerous client proteins, many of which are involved in cell signaling and proliferation.

Diagram of Potential Hsp90-Mediated Antiviral Mechanism





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Caption: Proposed mechanism of antiviral activity via Hsp90 inhibition.

Conclusion

(+/-)-Hymenin is a fascinating marine natural product with potential for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. While specific experimental data for this compound remains limited, the wealth of information available for the broader class of oroidin alkaloids provides a solid foundation for future research. The development of robust synthetic routes and the comprehensive evaluation of its biological activities and mechanisms of action are critical next steps in unlocking the therapeutic potential of (+/-)-Hymenin.

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